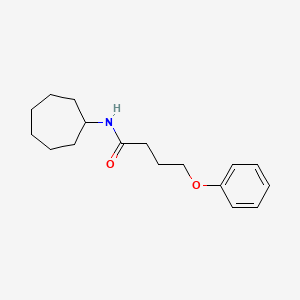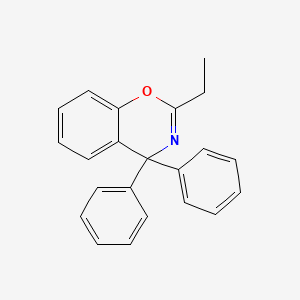![molecular formula C15H11BrFNO B5029984 3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5029984.png)
3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one, also known as BFPP, is a chemical compound that belongs to the class of chalcones. Chalcones are organic compounds that have a wide range of biological activities, including antioxidant, anti-inflammatory, antitumor, and antimicrobial properties. BFPP has been studied extensively for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
Mechanism of Action
The exact mechanism of action of 3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer development. 3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one has been found to have a number of biochemical and physiological effects in various cell and animal models. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. 3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one has also been found to reduce oxidative stress and increase antioxidant enzyme activity, which may contribute to its anti-aging and neuroprotective effects.
Advantages and Limitations for Lab Experiments
3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has been shown to have high purity and stability. 3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one is also highly soluble in organic solvents, which makes it easy to work with in laboratory settings. However, there are also some limitations to its use. 3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one is not very soluble in water, which may limit its use in certain biological assays. Additionally, 3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Future Directions
There are several future directions for research on 3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one. One area of interest is the development of new drugs based on 3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the study of the mechanism of action of 3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one and its effects on various signaling pathways and enzymes involved in disease development. Finally, further studies are needed to determine the potential toxicity and side effects of 3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one in vivo, which will be important for its development as a therapeutic agent.
Synthesis Methods
3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel condensation reaction. The Claisen-Schmidt condensation reaction involves the reaction between an aldehyde and a ketone in the presence of a base catalyst, while the Knoevenagel condensation reaction involves the reaction between an aldehyde or a ketone and a compound containing an activated methylene group in the presence of a base catalyst. Both methods have been used successfully to synthesize 3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one with high yields and purity.
Scientific Research Applications
3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one has been studied extensively for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. 3-[(2-bromo-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one has also been found to have potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
(E)-3-(2-bromo-4-fluoroanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFNO/c16-13-10-12(17)6-7-14(13)18-9-8-15(19)11-4-2-1-3-5-11/h1-10,18H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFODPXEYDUTGB-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=C(C=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=C(C=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-propoxybenzamide](/img/structure/B5029901.png)
![N-[5-(1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5029903.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5029906.png)

![N-(2,2-dimethylpropyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5029925.png)
![2,7-diamino-6'-bromo-5'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5029927.png)
![9-(4-chlorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5029937.png)
![2-(1-azepanyl)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B5029941.png)
![5-benzylidene-3-{[(2-fluorophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5029951.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5029955.png)

![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B5029978.png)
![3-(4-methoxyphenyl)-6,6-dimethyl-2-[(3-methylbutyl)thio]-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5029990.png)
![N-(3-methoxyphenyl)-3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanamide](/img/structure/B5029996.png)